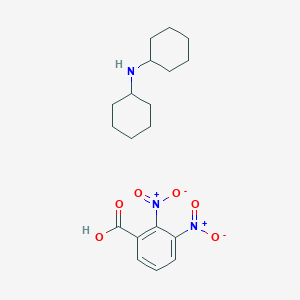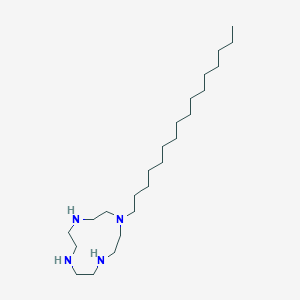
1,4,7,10-Tetraazacyclododecane, 1-hexadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The addition of a hexadecyl group to the tetraazacyclododecane ring enhances its lipophilicity, which can be beneficial in certain applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of triethylenetetramine with glyoxal to form the macrocyclic ring . The hexadecyl group can be introduced through alkylation reactions using hexadecyl halides under basic conditions.
Industrial Production Methods
Industrial production of 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the macrocyclic ring.
Applications De Recherche Scientifique
1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the development of metal-based drugs and diagnostic agents.
Industry: Applied in the synthesis of catalysts and in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming stable complexes. This chelation can enhance the solubility, stability, and bioavailability of the metal ions, making them useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The parent compound without the hexadecyl group.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A derivative with acetic acid groups, commonly used in radiolabeling and MRI contrast agents.
Cyclen: Another name for 1,4,7,10-Tetraazacyclododecane, often used in coordination chemistry.
Propriétés
Numéro CAS |
121427-46-1 |
|---|---|
Formule moléculaire |
C24H52N4 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
1-hexadecyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C24H52N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-28-23-20-26-18-16-25-17-19-27-21-24-28/h25-27H,2-24H2,1H3 |
Clé InChI |
SPTBDQAPISZWSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1CCNCCNCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
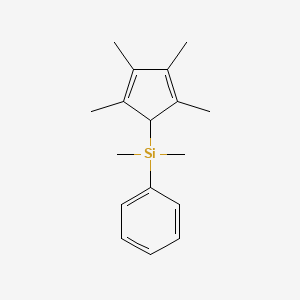

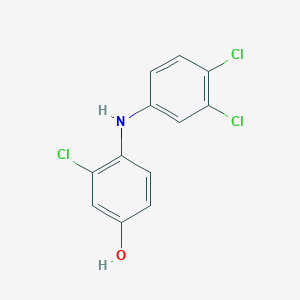
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
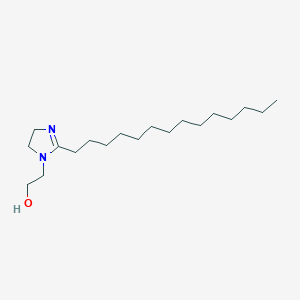
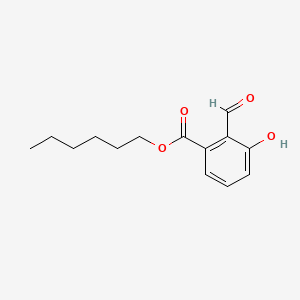
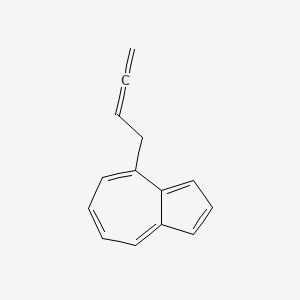
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
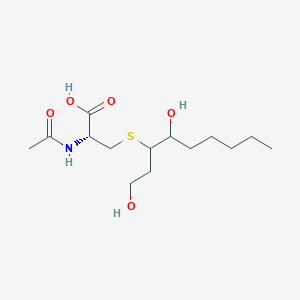
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
